N-[4-(difluoromethoxy)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[4-(difluoromethoxy)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and a difluoromethoxyphenyl group, which can enhance its chemical stability and biological efficacy.
Preparation Methods
The synthesis of N-[4-(difluoromethoxy)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the difluoromethoxyphenyl group: This step often involves a nucleophilic substitution reaction where a difluoromethoxyphenyl halide reacts with a suitable nucleophile.
Amidation: The final step involves the formation of the carboxamide group through a reaction between an amine and a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-[4-(difluoromethoxy)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethoxyphenyl group, where nucleophiles can replace the fluorine atoms under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired reaction pathway and product formation.
Scientific Research Applications
N-[4-(difluoromethoxy)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: This compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development and biological studies.
Medicine: Its potential therapeutic effects can be explored in preclinical and clinical studies to develop new medications for various diseases.
Industry: The compound can be utilized in the development of new materials, agrochemicals, and other industrial applications where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethoxyphenyl group can enhance its binding affinity to target proteins, while the chromene core may interact with enzymes or receptors involved in biological processes. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
N-[4-(difluoromethoxy)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds such as:
- N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
- N-[4-(difluoromethoxy)phenyl]acetamide
- N-[4-(difluoromethoxy)phenyl]-3-hydroxybenzenesulfonamide
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can influence their chemical reactivity, biological activity, and potential applications. The unique combination of the chromene core and the difluoromethoxyphenyl group in this compound sets it apart, providing distinct advantages in terms of stability and efficacy.
Properties
Molecular Formula |
C19H15F2NO4 |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H15F2NO4/c1-10-3-8-14-15(23)9-16(26-17(14)11(10)2)18(24)22-12-4-6-13(7-5-12)25-19(20)21/h3-9,19H,1-2H3,(H,22,24) |
InChI Key |
OGAKRXRXGQYICK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)F)C |
Origin of Product |
United States |
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